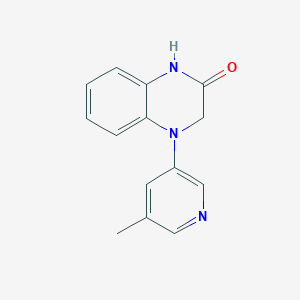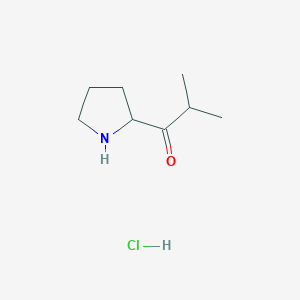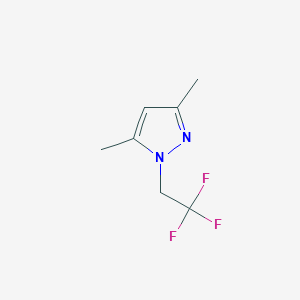
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, commonly known as DCPIB, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential applications in various fields of research. DCPIB is a potent and selective inhibitor of volume-regulated anion channels (VRACs), which are essential for cellular homeostasis and play a crucial role in various physiological and pathological processes.
Mecanismo De Acción
DCPIB acts as a selective inhibitor of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, which are essential for cellular homeostasis and play a crucial role in various physiological and pathological processes. 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide are activated by cell swelling and play a key role in regulating cell volume and ion homeostasis. DCPIB inhibits 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide by blocking the chloride current through the channel, which leads to a decrease in cell volume and an increase in intracellular chloride concentration.
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion channel activity. In addition, DCPIB has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCPIB is its selectivity for 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, which allows for the specific inhibition of this channel without affecting other ion channels or cellular processes. However, one limitation of DCPIB is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect. In addition, the use of DCPIB in vivo may be limited by its poor pharmacokinetic properties and potential toxicity.
Direcciones Futuras
There are several potential future directions for research on DCPIB, including the development of more potent and selective inhibitors of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide, the investigation of the role of 2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide in various physiological and pathological processes, and the evaluation of the therapeutic potential of DCPIB in various disease models. Additionally, the development of novel drug delivery systems may improve the pharmacokinetic properties of DCPIB and enhance its potential as a therapeutic agent.
Métodos De Síntesis
DCPIB can be synthesized using a variety of methods, including the reaction of 2,4-dichloro-3-formylchromone with 3-aminobenzoic acid to form the intermediate 2-(3-carboxyphenyl)imino-6,8-dichlorochromene-3-carboxylic acid, which is then converted to DCPIB by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Aplicaciones Científicas De Investigación
DCPIB has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and cardiovascular research. In neuroscience, DCPIB has been shown to inhibit the swelling-activated chloride current in astrocytes, which may have implications for the treatment of brain edema and traumatic brain injury. In cancer research, DCPIB has been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting that it may have potential as a cancer therapeutic. In cardiovascular research, DCPIB has been shown to inhibit the volume-regulated anion current in cardiac myocytes, which may have implications for the treatment of cardiac arrhythmias.
Propiedades
IUPAC Name |
2-(3-carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-10-4-9-6-12(16(21)24)17(25-14(9)13(19)7-10)22-11-3-1-2-8(5-11)15(20)23/h1-7H,(H2,20,23)(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPGWLHFHEEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carbamoylphenyl)imino-6,8-dichlorochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)
![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)
![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)
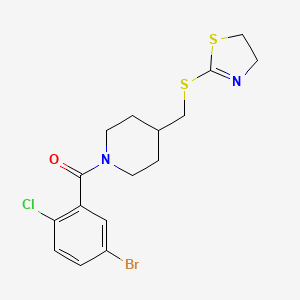
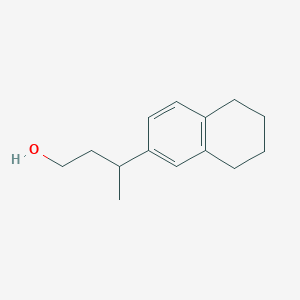
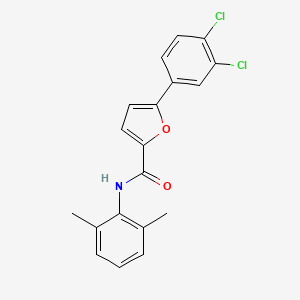
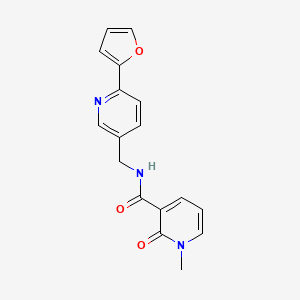
![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)
